Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H13N5O2 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate are the enzymes Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is involved in DNA repair, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
this compound interacts with its targets by inhibiting their activity. The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts DNA repair pathways, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts cell growth and differentiation pathways . The downstream effects of these disruptions include apoptosis or programmed cell death .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells . This is evidenced by the upregulation of pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and the downregulation of the anti-apoptotic gene Bcl2 .
Biochemical Analysis
Biochemical Properties
Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), which are crucial in DNA repair and cell signaling pathways, respectively . The inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, promoting apoptosis in cancer cells. Additionally, the interaction with EGFR disrupts cell signaling, inhibiting cancer cell proliferation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . This modulation of gene expression leads to cell cycle arrest at the G2/M phase, preventing cancer cell proliferation. Furthermore, this compound affects cellular metabolism by altering metabolic flux and metabolite levels, which can impact overall cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of PARP-1 and EGFR, inhibiting their enzymatic activities . The inhibition of PARP-1 prevents the repair of DNA damage, leading to the activation of apoptotic pathways. Similarly, the inhibition of EGFR disrupts cell signaling, resulting in reduced cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PARP-1 and EGFR, resulting in persistent DNA damage and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites. The metabolic flux of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound, affecting its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . This compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins. The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its biochemical and cellular effects.
Properties
IUPAC Name |
ethyl 5-amino-1-quinoxalin-2-ylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)9-7-17-19(13(9)15)12-8-16-10-5-3-4-6-11(10)18-12/h3-8H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIBOMRNIZZNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3N=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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